Bienvenue dans la boutique en ligne BenchChem!

4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Antiviral potency Cytomegalovirus Cytopathic effect inhibition

4,6‑Dibenzamidopyrazolo[3,4‑d]pyrimidine (CAS 108536‑61‑4, synonym DBAPP) is a synthetic, non‑nucleoside heterocycle belonging to the pyrazolo[3,4‑d]pyrimidine structural class, bearing benzamido substituents at positions 4 and 6 of the fused ring system. Its molecular formula is C₁₉H₁₄N₆O₂ (molecular weight 358.35 g·mol⁻¹), with the IUPAC name N‑(6‑benzamido‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl)benzamide.

Molecular Formula C19H14N6O2
Molecular Weight 358.4 g/mol
CAS No. 108536-61-4
Cat. No. B012984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
CAS108536-61-4
Synonyms4,6-DBAPP
4,6-dibenzamidopyrazole(3,4-d)pyrimidine
Molecular FormulaC19H14N6O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27)
InChIKeyFRNHKUARBXYWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibenzamidopyrazole(3,4-d)pyrimidine (DBAPP) – Compound Identity, Physicochemical Profile, and Core Biological Characterization


4,6‑Dibenzamidopyrazolo[3,4‑d]pyrimidine (CAS 108536‑61‑4, synonym DBAPP) is a synthetic, non‑nucleoside heterocycle belonging to the pyrazolo[3,4‑d]pyrimidine structural class, bearing benzamido substituents at positions 4 and 6 of the fused ring system [1]. Its molecular formula is C₁₉H₁₄N₆O₂ (molecular weight 358.35 g·mol⁻¹), with the IUPAC name N‑(6‑benzamido‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl)benzamide . The compound is catalogued in the MeSH supplementary concept database (Unique ID C063938) as an inhibitor of cytomegaloviruses, with its structure first disclosed in *Antiviral Research* [2]. Suppliers typically offer DBAPP at ≥97% purity (HPLC) for research‑grade procurement .

Why 4,6‑Dibenzamidopyrazole(3,4‑d)pyrimidine Cannot Be Interchanged with Other Anti‑CMV Pyrazolo[3,4‑d]pyrimidine Derivatives or Nucleoside Analogs


The pyrazolo[3,4‑d]pyrimidine scaffold is a privileged heterocyclic core that supports radically divergent structure‑activity relationships depending on the nature, position, and number of substituents [1]. Within this class, 4,6‑disubstituted non‑nucleoside derivatives such as DBAPP exhibit a mechanism targeting virus adsorption to host cells, whereas 3,4‑disubstituted and 3,4,6‑trisubstituted ribonucleoside congeners (e.g., 6‑azacadeguomycin, sangivamycin analogues) operate through inhibition of viral DNA polymerase, orotidylate decarboxylase, or cellular kinases [2]. Even among anti‑CMV agents, the mechanistic divergence is decisive: ganciclovir (DHPG), a nucleoside analogue, requires intracellular phosphorylation by viral UL97 kinase for activation and targets CMV DNA polymerase, while DBAPP functions extracellularly at the adsorption step without any known requirement for metabolic activation [1]. Consequently, substituting DBAPP with a general‑purpose pyrazolo[3,4‑d]pyrimidine or a nucleoside anti‑CMV agent would discard the adsorption‑inhibition phenotype and the associated selectivity profile documented in the sections below.

4,6‑Dibenzamidopyrazole(3,4‑d)pyrimidine – Comparator‑Anchored Quantitative Evidence for Procurement Selection


Superior Anti‑CMV Potency of DBAPP Versus Ganciclovir in Parallel In Vitro Cytopathology-Inhibition Assays

In a direct head‑to‑head comparison conducted under identical assay conditions, DBAPP inhibited cytopathology induced by human, mouse, and vervet monkey cytomegaloviruses (CMV) at 0.2–0.5 μM, whereas the reference nucleoside analogue ganciclovir (DHPG) required 3–10 μM to achieve comparable inhibition in parallel assays [1]. The experiment was performed in MRC‑5 human embryonic lung fibroblast cells using a cytopathic effect (CPE) reduction readout, with both compounds tested against the same virus strains and cell passages [1].

Antiviral potency Cytomegalovirus Cytopathic effect inhibition

High Selectivity Index of DBAPP for CMV‑Infected Versus Uninfected Host Cells

DBAPP exhibited no antiproliferative or cytotoxic effect on uninfected replicating MRC‑5 cells at concentrations ≤30 μM, the highest concentration evaluated [1]. In contrast, its anti‑CMV IC₅₀ range lies between 0.2 and 0.5 μM [1]. This yields a minimum selectivity index (SI) of 60 (calculated as 30 μM / 0.5 μM) and a maximum SI of 150 (30 μM / 0.2 μM) [1]. While a direct SI comparison with ganciclovir was not co‑reported in the same study for the cellular proliferation endpoint, literature data indicate that ganciclovir exhibits an in vitro selectivity index ranging from approximately 10 to 150 depending on the cell line and strain, with cytotoxicity observable at concentrations below 30 μM in some fibroblast models [2].

Selectivity index Cytotoxicity Therapeutic window

Exquisite CMV‑Restricted Spectrum: DBAPP Does Not Inhibit Herpes Simplex Viruses, Unlike Broad‑Spectrum Anti‑Herpesvirus Agents

When tested against herpes simplex virus type 1 (HSV‑1) and type 2 (HSV‑2) under the same conditions used for CMV, DBAPP showed no inhibitory activity at concentrations up to 30 μM [1]. By contrast, ganciclovir is a well‑characterized inhibitor of HSV‑1 and HSV‑2, with reported IC₅₀ values of approximately 0.05–1 μM against HSV‑1 and 0.1–2 μM against HSV‑2 [2]. This pattern—active against CMV, inactive against HSV—is atypical among clinically utilized anti‑CMV agents: ganciclovir, foscarnet, cidofovir, and acyclovir all possess measurable anti‑HSV activity [2].

Antiviral spectrum Herpesviridae selectivity CMV‑specific inhibitor

DBAPP Exclusively Blocks CMV Adsorption to Host Cells—a Mechanism Not Shared by DNA Polymerase Inhibitors

Time‑of‑addition experiments demonstrated that DBAPP is only active when present before or during the virus adsorption step; addition after virus entry produced no antiviral effect [1]. This contrasts with ganciclovir and cidofovir, which target CMV DNA polymerase and are effective when added hours post‑infection [2]. Two pivotal experiments confirmed the adsorption‑specific mechanism: (i) pre‑treatment of MRC‑5 cells with 30 μM DBAPP for 1 h, followed by extensive rinsing to remove extracellular compound, rendered the cells resistant to mouse CMV infection for at least 3 days; and (ii) co‑incubation of DBAPP with mouse CMV particles followed by dialysis to remove the compound resulted in a 1.7 log₁₀ (approximately 50‑fold) reduction in viral infectivity, indicating a direct, partially irreversible interaction between DBAPP and the virion [1].

Mechanism of action Virus adsorption Entry inhibitor

Synergistic Anti‑CMV Activity Between DBAPP and Ganciclovir Supports Mechanistically Orthogonal Combination Strategies

When DBAPP and ganciclovir were combined in checkerboard‑format assays against human CMV in MRC‑5 cells, the interaction was characterized as synergistic—the combined antiviral effect exceeded the sum of the individual contributions predicted by additivity models [1]. Although the study did not report a formal combination index (CI) or isobologram quantification, the descriptive synergy finding is consistent with the mechanistic premise that an adsorption inhibitor (DBAPP) and a DNA polymerase inhibitor (ganciclovir) act on temporally and mechanistically distinct targets in the CMV replication cycle [1]. By comparison, ganciclovir‑foscarnet combinations exhibit additive or moderately synergistic interactions, with reported CI values ranging from 0.4 to 1.0 depending on the CMV strain [2].

Drug synergy Combination therapy CMV antiviral

Moderate In Vivo Efficacy of DBAPP in a Murine CMV Model Establishes Proof‑of‑Concept for Adsorption‑Targeted Antiviral Therapy

In a lethal murine CMV challenge model, BALB/c mice treated with DBAPP at 30 mg/kg administered twice daily by intraperitoneal injection for 7 days, beginning 6 h post‑inoculation, exhibited a moderate increase in the number of survivors compared with vehicle‑treated controls [1]. The study did not report survival percentages or median survival times, describing the effect as 'moderate' [1]. For reference, ganciclovir administered at 50–100 mg/kg/day in similar murine CMV models typically achieves 60–100% survival depending on the virus inoculum and treatment schedule [2]. The limited in vivo efficacy of DBAPP was attributed by the authors to cell‑to‑cell spread of CMV, which circumvents the adsorption‑blocking mechanism once infection is established [1].

In vivo antiviral efficacy Murine CMV model Survival endpoint

Optimal Research and Industrial Application Scenarios for 4,6‑Dibenzamidopyrazole(3,4‑d)pyrimidine Based on Quantified Differentiation Evidence


CMV Adsorption Mechanistic Studies and Virus Entry Dissection

DBAPP is the most extensively characterized small‑molecule inhibitor of CMV adsorption and entry available for research use. Its exclusive action at the pre‑entry step—demonstrated by time‑of‑addition experiments and the 1.7 log₁₀ infectivity reduction upon compound‑virion co‑incubation and dialysis [1]—makes it uniquely suited for dissecting CMV attachment, receptor engagement, and virion–cell fusion events. The compound's persistence of protection in pre‑treated cells for ≥3 days post‑washout [1] further enables pulse‑chase experimental designs to map the temporal kinetics of CMV receptor expression and turnover. No other commercially available CMV inhibitor offers this adsorption‑specific mechanism without confounding post‑entry activity.

CMV‑Selective Positive Control for High‑Throughput Antiviral Screening Cascades

For antiviral screening programs that require a CMV‑specific positive control devoid of anti‑HSV activity, DBAPP fills a gap not addressed by ganciclovir, foscarnet, or cidofovir, all of which inhibit HSV [1][2]. Its in vitro potency (IC₅₀ 0.2–0.5 μM) and high selectivity index (≥60–150) in MRC‑5 fibroblasts [1] qualify DBAPP as an upper‑bound reference for CMV inhibition in cell‑based assays, enabling normalization of screening hits against a compound with a mechanistically well‑defined and narrow antiviral spectrum.

Mechanistically Orthogonal Tool for CMV Drug‑Combination and Resistance‑Bypass Research

The established synergistic interaction between DBAPP and ganciclovir [1] provides a validated starting point for designing drug‑combination studies where simultaneous targeting of virus adsorption and DNA replication is required. Because DBAPP’s adsorption‑blocking mechanism is entirely distinct from the UL97‑kinase‑ and DNA‑polymerase‑dependent pathways exploited by ganciclovir and foscarnet, the compound can serve as a reference adsorption inhibitor in resistance‑bypass screens aimed at identifying agents effective against ganciclovir‑resistant CMV strains carrying UL97 or UL54 mutations.

In Vivo Pharmacodynamic Reference Standard for CMV Adsorption‑Targeted Probe Development

As the only adsorption‑inhibitor tool compound with published in vivo efficacy data in a murine CMV model [1], DBAPP serves as the benchmark for establishing in vivo pharmacodynamic assays for next‑generation CMV entry inhibitors. Although its in vivo effect was moderate, the available survival data [1] enable comparative evaluation of new adsorption‑targeted candidates in the same murine CMV model, providing a minimum‑efficacy threshold and a framework for PK/PD correlation studies.

Quote Request

Request a Quote for 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.